molecular formula C41H52N6O4S B1667064 Bila 1906 BS CAS No. 154612-31-4

Bila 1906 BS

Cat. No.: B1667064
CAS No.: 154612-31-4
M. Wt: 725 g/mol
InChI Key: IMPWGYVYFQPDFN-SZNOJMITSA-N
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Description

Bila 1906 BS is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a quinoline core, a piperidine ring, and several functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bila 1906 BS typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the piperidine ring and the attachment of various functional groups. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability. Purification techniques such as chromatography and crystallization are used to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Bila 1906 BS can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: Functional groups within the compound can be substituted with other groups to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of functionalized derivatives.

Scientific Research Applications

Chemistry

In chemistry, Bila 1906 BS can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids. Its ability to bind to specific targets can be leveraged in drug discovery and development.

Medicine

In medicine, this compound may have potential therapeutic applications. Its interactions with biological targets can be explored for the treatment of various diseases.

Industry

In industry, this compound can be used in the development of new materials, catalysts, and other products. Its unique chemical properties make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of Bila 1906 BS involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s binding to these targets can modulate their activity, leading to various biological effects. The pathways involved in these interactions can be studied to understand the compound’s overall impact on biological systems.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Bila 1906 BS include other quinoline derivatives and piperidine-containing compounds. Examples include:

  • Quinoline-2-carboxamide derivatives
  • Piperidine-1-carboxamide derivatives
  • Benzyl-substituted quinolines

Uniqueness

What sets this compound apart is its unique combination of functional groups and structural features. This combination allows for specific interactions with biological targets and unique chemical reactivity, making it a valuable compound for research and development.

Properties

CAS No.

154612-31-4

Molecular Formula

C41H52N6O4S

Molecular Weight

725 g/mol

IUPAC Name

N-[(2S)-1-[[(2S,3R)-4-[(2S,4R)-2-(tert-butylcarbamoyl)-4-(pyridin-3-ylmethylsulfanyl)piperidin-1-yl]-3-hydroxy-1-phenylbutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]quinoline-2-carboxamide

InChI

InChI=1S/C41H52N6O4S/c1-27(2)37(45-38(49)33-18-17-30-15-9-10-16-32(30)43-33)40(51)44-34(22-28-12-7-6-8-13-28)36(48)25-47-21-19-31(52-26-29-14-11-20-42-24-29)23-35(47)39(50)46-41(3,4)5/h6-18,20,24,27,31,34-37,48H,19,21-23,25-26H2,1-5H3,(H,44,51)(H,45,49)(H,46,50)/t31-,34+,35+,36-,37+/m1/s1

InChI Key

IMPWGYVYFQPDFN-SZNOJMITSA-N

SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN2CCC(CC2C(=O)NC(C)(C)C)SCC3=CN=CC=C3)O)NC(=O)C4=NC5=CC=CC=C5C=C4

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@@H](CN2CC[C@H](C[C@H]2C(=O)NC(C)(C)C)SCC3=CN=CC=C3)O)NC(=O)C4=NC5=CC=CC=C5C=C4

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN2CCC(CC2C(=O)NC(C)(C)C)SCC3=CN=CC=C3)O)NC(=O)C4=NC5=CC=CC=C5C=C4

Appearance

Solid powder

Key on ui other cas no.

154612-31-4

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

BILA 1906 BS;  BILA-1906-BS;  BILA1906BS

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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